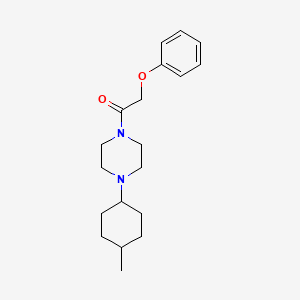![molecular formula C16H26N2O3 B5515741 3-isobutyl-5-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5515741.png)
3-isobutyl-5-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole derivatives are a class of compounds known for their diverse chemical reactions and significant biological activities. They form an essential part of many pharmacologically active molecules and have been the focus of synthesis and structural analysis studies due to their versatile chemical properties.
Synthesis Analysis
Isoxazoles can be synthesized through various methods, including the 1,3-dipolar cycloaddition reaction of nitrile oxides with alkenes or alkynes, and the cyclization of hydroxylamine with nitrile or aldehyde compounds. For example, 5-amino-3-(pyrrol-2-yl)isoxazoles were selectively prepared by reacting 2-(2,2-dicyano-1-ethylthioethenyl)pyrroles with hydroxylamine in methanol, demonstrating the versatility of synthetic approaches for isoxazole derivatives (Sobenina et al., 2005).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been extensively studied, including X-ray diffraction analyses. These studies provide detailed insights into the geometric configuration of isoxazole compounds, which is crucial for understanding their chemical behavior and reactivity. For instance, the structure of racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione was confirmed by X-ray diffraction, showcasing the importance of structural exploration in understanding the properties of isoxazole derivatives (Prasad et al., 2018).
Chemical Reactions and Properties
Isoxazole derivatives undergo a wide range of chemical reactions, including cycloadditions, rearrangements, and substitutions. These reactions are influenced by the molecular structure of the isoxazole ring and its substituents. For example, the pyrolysis of isoxazole and its derivatives has revealed new primary products and highlighted the role of vinylnitrene in isoxazole rearrangements, demonstrating the complex chemical behavior of these compounds (Nunes et al., 2011).
Propiedades
IUPAC Name |
[3-(2-methylpropyl)-1,2-oxazol-5-yl]-[3-(propoxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-4-7-20-11-13-5-6-18(10-13)16(19)15-9-14(17-21-15)8-12(2)3/h9,12-13H,4-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOZIZMTXWFLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CCN(C1)C(=O)C2=CC(=NO2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutyl-5-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5515660.png)
![methyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5515665.png)
![4-{[(3-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5515676.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5515696.png)
![6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515707.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5515733.png)
![3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)
![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5515751.png)
![isopropyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5515753.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5515759.png)

![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5515765.png)